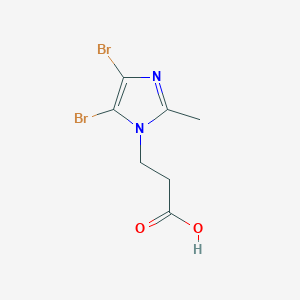
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one, also known as FFQ, is a chemical compound that has been extensively studied for its potential use in scientific research applications. FFQ is a quinoline derivative that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one is not fully understood. However, it has been suggested that 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one exerts its effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer growth and neurodegeneration.
Biochemical and Physiological Effects:
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of various inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has several advantages as a research tool. It is a potent inhibitor of cancer growth, inflammation, and neurodegeneration, making it a valuable compound for studying these processes. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one also has some limitations. It has been found to be toxic to some normal cells, which may limit its use in certain experiments. Additionally, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one. One area of interest is the development of more potent and selective derivatives of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one for use as research tools and potential therapeutics. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one in humans, which could provide valuable information for its potential use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one and its effects on various signaling pathways involved in cancer growth, inflammation, and neurodegeneration.
Méthodes De Synthèse
The synthesis of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one involves several steps, including the reaction of 2-chloro-3-fluorobenzaldehyde with 4-methylbenzoic acid in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 6-fluoro-1,2-dihydroquinolin-4(1H)-one in the presence of sodium hydride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been widely studied for its potential use in scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to inhibit the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-5-7-17(8-6-15)23(28)21-14-27(13-16-3-2-4-18(25)11-16)22-10-9-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLGKHBDPVRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)


![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)



![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)
![(E)-2-(7-(but-2-en-1-yl)-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2880502.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)

![1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880508.png)